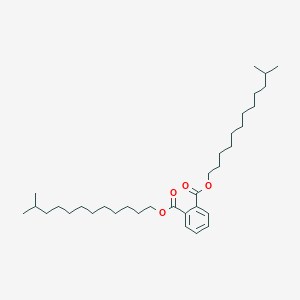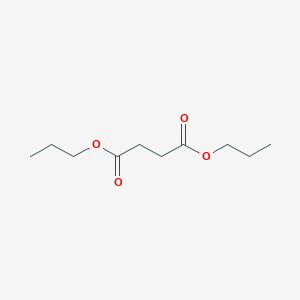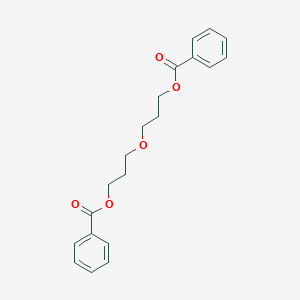
4,5-Dichlor-thiophen-2-sulfonylchlorid
Übersicht
Beschreibung
4,5-Dichlorothiophene-2-sulfonyl chloride is an organosulfur compound with the molecular formula C4HCl3O2S2. It features a five-membered aromatic ring with one sulfur atom (thiophene), with chlorine atoms attached to the 4th and 5th positions of the ring, and a sulfonyl chloride group (SO2Cl) at the 2nd position. This compound is known for its unique reactivity and functional group compatibility, making it valuable in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
4,5-Dichlorothiophene-2-sulfonyl chloride is a versatile compound used in several scientific research fields:
Organic Synthesis: As a building block for synthesizing more complex molecules
Pharmaceuticals: In the development of drugs and bioactive compounds
Material Chemistry: For creating novel materials with specific properties
Biochemistry: In the modification of proteins and enzymes through sulfonylation reactions
Wirkmechanismus
Target of Action
This compound is a type of heteroaryl sulfonyl chloride derivative , which are known to be versatile intermediates in organic synthesis and have been used in the preparation of various bioactive compounds . .
Mode of Action
As a sulfonyl chloride derivative, it likely acts as an electrophile, reacting with nucleophiles in biochemical reactions. The chlorine atoms attached to the thiophene ring introduce electron-withdrawing effects, which may influence its reactivity.
Pharmacokinetics
Its physical properties such as melting point (54-58 °c) and density (1697 g/mL at 25 °C) have been reported . These properties can influence its solubility, stability, and bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,5-Dichlorothiophene-2-sulfonyl chloride. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it may degrade or lose its efficacy at higher temperatures. Furthermore, it is sensitive to moisture , indicating that it should be stored in a dry environment to maintain its stability and efficacy.
Biochemische Analyse
Biochemical Properties
4,5-Dichlorothiophene-2-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules through sulfonylation, a process where the sulfonyl group reacts with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme and the site of modification. For instance, the sulfonylation of cysteine residues in enzymes can result in the formation of covalent bonds, altering the enzyme’s activity and function .
Cellular Effects
The effects of 4,5-Dichlorothiophene-2-sulfonyl chloride on cells are diverse and depend on the concentration and exposure time. At lower concentrations, it can modulate cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. At higher concentrations, it can induce cytotoxic effects, leading to cell death. The compound’s ability to modify proteins and enzymes makes it a valuable tool for studying cellular processes and signaling pathways .
Molecular Mechanism
The molecular mechanism of 4,5-Dichlorothiophene-2-sulfonyl chloride involves its interaction with nucleophilic sites on biomolecules, particularly proteins and enzymes. The sulfonyl group reacts with thiol groups in cysteine residues, forming covalent bonds that can inhibit or activate enzyme activity. This modification can lead to changes in the enzyme’s conformation and function, ultimately affecting cellular processes and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Dichlorothiophene-2-sulfonyl chloride can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially when exposed to moisture or high temperatures. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 4,5-Dichlorothiophene-2-sulfonyl chloride in animal models vary with dosage. At lower doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage, due to its ability to modify proteins and enzymes. These dose-dependent effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
4,5-Dichlorothiophene-2-sulfonyl chloride is involved in various metabolic pathways, primarily through its interaction with enzymes involved in detoxification and metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further modify proteins and enzymes. These interactions can affect metabolic flux and metabolite levels, influencing cellular metabolism and function .
Transport and Distribution
The transport and distribution of 4,5-Dichlorothiophene-2-sulfonyl chloride within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes by passive diffusion or facilitated by transport proteins. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or nucleus, where it can interact with target proteins and enzymes .
Subcellular Localization
The subcellular localization of 4,5-Dichlorothiophene-2-sulfonyl chloride is determined by its ability to interact with specific targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and cellular processes. These localization patterns are crucial for understanding the compound’s mechanism of action and its impact on cellular function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichlorothiophene-2-sulfonyl chloride typically involves the reaction of 4,5-dichlorothiophene-2-sulfonic acid with thionyl chloride. The reaction conditions generally include:
Reagents: 4,5-dichlorothiophene-2-sulfonic acid, thionyl chloride
Solvent: Anhydrous conditions are preferred to avoid hydrolysis
Temperature: Controlled to prevent decomposition
Characterization: Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are used to confirm the product.
Industrial Production Methods
Industrial production methods for 4,5-Dichlorothiophene-2-sulfonyl chloride are similar to laboratory synthesis but are scaled up to meet demand. The process involves:
Large-scale reactors: To handle bulk quantities of reagents
Continuous flow systems: For efficient and consistent production
Quality control: Rigorous testing to ensure purity and consistency of the product
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dichlorothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis in water, leading to the formation of 4,5-dichlorothiophene-2-sulfonic acid and hydrochloric acid.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base to neutralize the hydrochloric acid formed
Major Products Formed
Hydrolysis: 4,5-Dichlorothiophene-2-sulfonic acid
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dichlorothiophene-3-sulfonyl chloride
- 5-Chlorothiophene-2-sulfonyl chloride
Uniqueness
4,5-Dichlorothiophene-2-sulfonyl chloride is unique due to the specific positioning of chlorine atoms and the sulfonyl chloride group on the thiophene ring. This unique structure imparts distinct reactivity and functional group compatibility, making it particularly useful in specific synthetic and research applications .
Eigenschaften
IUPAC Name |
4,5-dichlorothiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3O2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTWLTRKVRJPNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333794 | |
| Record name | 4,5-Dichlorothiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126714-85-0 | |
| Record name | 4,5-Dichlorothiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dichlorothiophene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















